molecular formula C9H11NO4 B12969564 2-(2,6-Dimethoxypyridin-3-yl)acetic acid

2-(2,6-Dimethoxypyridin-3-yl)acetic acid

Cat. No.: B12969564
M. Wt: 197.19 g/mol
InChI Key: KRTZZWYLVPAIGC-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxypyridin-3-yl)acetic acid is a pyridine-derived carboxylic acid characterized by two methoxy substituents at the 2- and 6-positions of the pyridine ring and an acetic acid moiety at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2,6-dimethoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-8(11)12)9(10-7)14-2/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

KRTZZWYLVPAIGC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CC(=O)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid typically involves the reaction of 2,6-dimethoxypyridine with a suitable acetic acid derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,6-Dimethoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,6-Dimethoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Pyridin-3-yl)acetic Acid

  • Structure : Lacks methoxy groups; acetic acid is directly attached to the pyridine ring at position 3.
  • Molecular Formula: C₇H₇NO₂; Molecular Weight: 137.14 g/mol .
  • Properties :
    • Lower lipophilicity (predicted XLogP3 ~0.5) compared to the dimethoxy derivative.
    • Higher aqueous solubility due to reduced steric hindrance.
  • Applications : Primarily used as a reagent in organic synthesis .

2-(6-Methylpyridin-3-yl)acetic Acid

  • Structure : Features a methyl group at the 6-position instead of methoxy.
  • Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.16 g/mol .
  • Properties :
    • XLogP3 = 0.7, indicating slightly higher lipophilicity than 2-(pyridin-3-yl)acetic acid .
    • Methyl groups enhance metabolic stability compared to methoxy-substituted analogs.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .

4,6-Dimethoxypyrimidin-2-amine–2-(1H-Indol-3-yl)acetic Acid Co-Crystal

  • Structure : Combines a dimethoxypyrimidine amine with an indolylacetic acid.
  • Properties :
    • Forms hydrogen bonds (e.g., N–H···O, O–H···N) in the solid state, enhancing stability .
    • Demonstrates the role of acetic acid derivatives in co-crystal engineering for drug formulation.

Structural and Electronic Effects

Property 2-(2,6-Dimethoxypyridin-3-yl)acetic Acid 2-(Pyridin-3-yl)acetic Acid 2-(6-Methylpyridin-3-yl)acetic Acid
Substituents 2,6-Dimethoxy None 6-Methyl
Molecular Weight ~197 g/mol (estimated) 137.14 g/mol 151.16 g/mol
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
Lipophilicity (XLogP3) ~1.2 (estimated) ~0.5 0.7
Solubility Moderate in polar solvents High in water Moderate in water

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